Methyl (2-(1-acetyl-5-bromo-1H-indol-3-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-(1-acetyl-5-bromo-1H-indol-3-yl)ethyl)carbamate is a synthetic compound that belongs to the indole derivative family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(1-acetyl-5-bromo-1H-indol-3-yl)ethyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common method involves the bromination of an indole derivative, followed by acetylation and subsequent reaction with ethyl carbamate. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-(1-acetyl-5-bromo-1H-indol-3-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Methyl (2-(1-acetyl-5-bromo-1H-indol-3-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2-(1-acetyl-5-bromo-1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1H-Indole-3-carboxylic acid
- 1H-Indole-3-acetic acid
- 1H-Indole-3-carbaldehyde
Uniqueness
Methyl (2-(1-acetyl-5-bromo-1H-indol-3-yl)ethyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other indole derivatives, the presence of the acetyl and bromo groups enhances its reactivity and potential as a pharmacologically active compound .
Properties
CAS No. |
88368-99-4 |
---|---|
Molecular Formula |
C14H15BrN2O3 |
Molecular Weight |
339.18 g/mol |
IUPAC Name |
methyl N-[2-(1-acetyl-5-bromoindol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H15BrN2O3/c1-9(18)17-8-10(5-6-16-14(19)20-2)12-7-11(15)3-4-13(12)17/h3-4,7-8H,5-6H2,1-2H3,(H,16,19) |
InChI Key |
DMBFXSSRENKQTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)Br)CCNC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.